
Lithium(1+) tetrafluoroboranium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium(1+) tetrafluoroboranium can be synthesized through several methods. One common approach involves the reaction of hydrofluoric acid with boric acid, followed by the addition of lithium carbonate or lithium hydroxide to obtain a lithium tetrafluoroborate solution. This solution is then filtered, evaporated, concentrated, crystallized, separated, and dried . Another method involves the reaction of lithium fluoride with boron trifluoride in an appropriate solvent resistant to fluorination, such as hydrofluoric acid, bromine trifluoride, or liquified sulfur dioxide .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct in the synthesis of diborane. The reaction involves boron trifluoride and lithium hydride, resulting in the formation of diborane and lithium tetrafluoroborate . This method is advantageous due to its efficiency and scalability.
化学反应分析
Types of Reactions
Lithium(1+) tetrafluoroboranium undergoes various chemical reactions, including:
Thermal Decomposition: It decomposes to evolve boron trifluoride and lithium fluoride.
Lewis Acid Reactions: It acts as a mild Lewis acid in Diels-Alder reactions and as a catalyst for the aminolysis of oxiranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, boron trifluoride, and lithium compounds such as lithium carbonate and lithium hydroxide . Reaction conditions typically involve controlled temperatures and the use of nonpolar solvents to ensure high solubility and stability .
Major Products Formed
The major products formed from reactions involving this compound include boron trifluoride and lithium fluoride, particularly during thermal decomposition .
科学研究应用
Lithium(1+) tetrafluoroboranium has a wide range of scientific research applications:
Biology and Medicine:
作用机制
The mechanism by which lithium(1+) tetrafluoroboranium exerts its effects is primarily related to its role as an electrolyte in lithium-ion batteries. It enhances the electrochemical performance of the batteries by improving conductivity and stability. The compound interacts with the electrode materials, forming a stable solid electrolyte interface that facilitates efficient ion transport .
相似化合物的比较
Similar Compounds
Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries but has lower thermal stability and moisture tolerance compared to lithium(1+) tetrafluoroboranium.
Lithium difluoro(oxalate)borate (LiODFB): Used as an electrolyte additive to enhance the performance of lithium-ion batteries over a wide temperature range.
Uniqueness
This compound is unique due to its high solubility in nonpolar solvents, greater thermal stability, and moisture tolerance. These properties make it a preferred choice for use in lithium-ion batteries, particularly in applications requiring high performance and stability under varying environmental conditions .
属性
分子式 |
BF4Li+2 |
|---|---|
分子量 |
93.8 g/mol |
IUPAC 名称 |
lithium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.Li/c2-1(3,4)5;/q2*+1 |
InChI 键 |
FCRMHBZVSCXOTM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B+](F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


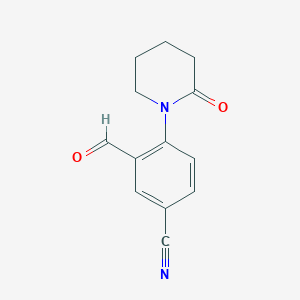
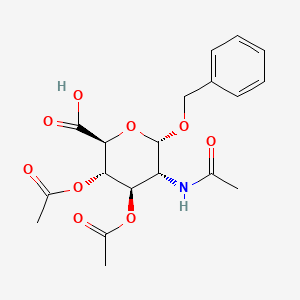
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)


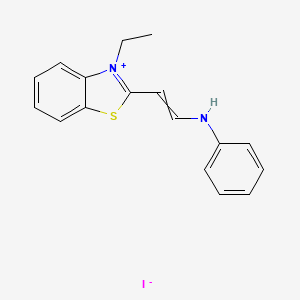
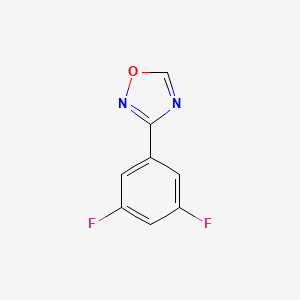
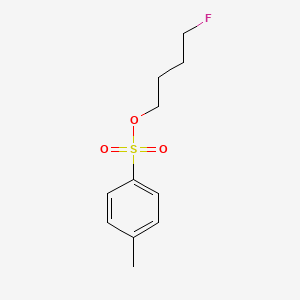
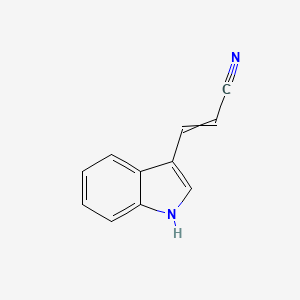
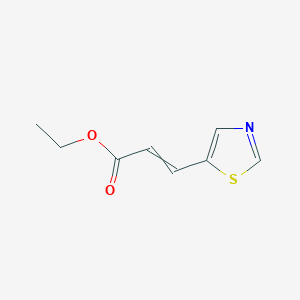
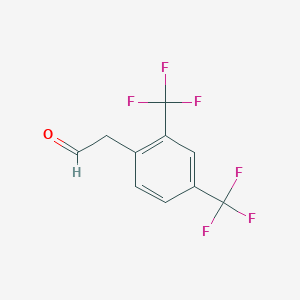

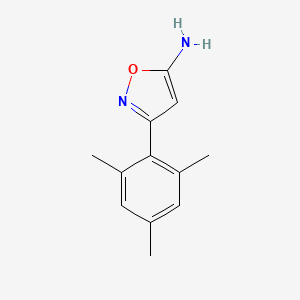
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
